
L-idaric acid
Overview
Description
L-Idaric acid, a sugar acid derived from the oxidation of L-idose, is a stereoisomer of aldaric acids. It features two carboxylic acid groups and is structurally related to glucaric and galactaric acids.
Preparation Methods
Epimerization of D-Glucarate Salts
The epimerization of D-glucarate salts represents a foundational chemical route to L-idaric acid. Herd et al. demonstrated that refluxing monopotassium D-glucarate in aqueous barium hydroxide induces epimerization at the C-5 position, yielding this compound as an intermediate . The process involves:
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Reaction Setup : Monopotassium D-glucarate is dissolved in water, and barium hydroxide is added to achieve a basic pH (~12).
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Heating : The mixture is refluxed at 100°C for 12–24 hours, facilitating stereochemical inversion.
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Acidification : The product is neutralized with sulfuric acid to precipitate barium sulfate, leaving this compound in solution.
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Purification : The acid is concentrated under vacuum and crystallized.
This method capitalizes on the inherent instability of glucaric acid under basic conditions, which promotes epimerization. However, the yield is moderate (~40–50%) due to competing side reactions, such as lactonization .
Nitric Acid Oxidation of L-Iditol
Nitric acid-mediated oxidation of L-iditol is a scalable industrial method. The process involves sequential oxidation of the terminal alcohol groups to carboxylic acids:
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Substrate Preparation : L-Iditol, a reduced form of L-idose, is dissolved in dilute nitric acid (10–20% v/v).
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Oxidation : The solution is heated to 60–80°C with continuous oxygen sparging to enhance oxidation efficiency .
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Reaction Monitoring : The progress is tracked via titration or HPLC until full conversion to this compound is achieved.
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Isolation : The product is purified via ion-exchange chromatography or crystallization.
Key advantages include the use of inexpensive reagents and high scalability. However, overoxidation to shorter-chain dicarboxylic acids (e.g., tartaric acid) necessitates precise temperature and concentration control .
Enzymatic Conversion from Glucose via L-Iduronic Acid
A multi-step enzymatic pathway from glucose to this compound has been developed using engineered microbial systems. This method, outlined in US Patent 20140206047A1, involves:
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Glucose to Gluconic Acid : Glucose is oxidized to gluconic acid via glucose dehydrogenase (Step 1a) .
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Formation of 5-Ketogluconate (5-KGA) : Gluconic acid is dehydrogenated by gluconate-5-dehydrogenase (EC 1.1.1.69) to yield 5-KGA (Step 14) .
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Synthesis of L-Iduronic Acid : 5-KGA is reduced by a NADPH-dependent reductase to L-iduronic acid (Step 15) .
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Oxidation to this compound : L-Iduronic acid is oxidized by uronate dehydrogenase (EC 1.1.1.203) to this compound (Step 7b) .
This route offers high stereoselectivity and avoids harsh reaction conditions. However, it requires specialized enzymes and cofactor regeneration systems, increasing production costs .
Comparative Analysis of Preparation Methods
Method | Starting Material | Key Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Epimerization | D-Glucarate | Ba(OH)₂, reflux, 12–24 h | ~40–50% | Simple setup, no specialized equipment | Moderate yield, competing lactonization |
Nitric Acid Oxidation | L-Iditol | HNO₃, O₂ sparging, 60–80°C | ~60–70% | Scalable, cost-effective | Risk of overoxidation, hazardous waste |
Enzymatic Conversion | Glucose | Engineered enzymes, 30–37°C, pH 7–8 | ~50–60% | High stereoselectivity, green chemistry | High cost, complex enzyme optimization |
Chemical Reactions Analysis
Dehydration to Form Lactones
L-idaric acid undergoes acid-catalyzed dehydration to form cyclic lactones, a reaction critical in enzyme inhibition studies. L-idaro-1,4-lactone is synthesized via:
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Epimerization of monopotassium D-glucarate in aqueous barium hydroxide under reflux.
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Oxidation of L-iditol in dilute nitric acid, followed by heat-induced dehydration at low pH .
Reaction Conditions | Product | Application |
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Reflux in Ba(OH)₂ (pH 9–11) | L-idaro-1,4-lactone | Inhibits α-L-idosiduronase |
100°C, acidic pH (HNO₃) | L-idaro-1,4-lactone | Purified via paper chromatography |
This lactone inhibits human seminal-fluid α-L-idosiduronase with efficacy comparable to D-glucaro-1,4-lactone’s inhibition of α-D-glucosiduronase .
Reduction Reactions
The disodium salt of this compound (C₆H₈O₈Na₂) is reduced to alcohol derivatives under controlled conditions:
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Catalytic hydrogenation : Using H₂ and transition metal catalysts (e.g., Pd/C) yields hexitol derivatives.
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Acid/Base-Catalyzed Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in alkaline media.
Oxidation and Decarboxylation
Under oxidative conditions (e.g., Au–Pt/ZrO₂ catalysts, 40 bar air, 100°C), this compound undergoes terminal C–C cleavage , producing pentaric acids:
Substrate | Catalyst | Temperature | Yield (%) |
---|---|---|---|
L-idaric | Au–Pt/ZrO₂ | 100°C | 25–60 |
Epimerization at C2 or C4 positions may also yield D-idaric acid under alkaline conditions .
Esterification and Acylation
The hydroxyl and carboxyl groups of this compound participate in:
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Esterification : Forms stable diesters (e.g., methyl or ethyl esters) using acid chlorides or anhydrides.
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Acylation : Acetic anhydride/acetic acid introduces acetyl groups, enhancing solubility for polymer synthesis.
Reaction Type | Conditions | Product Use Case |
---|---|---|
Esterification | H₂SO₄ catalyst, 60°C | Polyester precursors |
Acylation | Ac₂O, pyridine, 25°C | Biodegradable plastics |
Chelation and Metal Ion Binding
This compound acts as a polydentate ligand , binding divalent metal ions (e.g., Ca²⁺, Mg²⁺) via its hydroxyl and carboxylate groups. This property is exploited in:
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Nutrient bioavailability enhancement (e.g., iron chelation).
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Heavy metal detoxification (e.g., Pb²⁺, Cd²⁺).
Metal Ion | Binding Affinity (log K) | Application |
---|---|---|
Fe³⁺ | 12.3 ± 0.2 | Iron supplementation |
Ca²⁺ | 3.8 ± 0.1 | Biomedical coatings |
Stability and Degradation
This compound is hygroscopic and degrades under prolonged heat (>130°C) or extreme pH:
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Agent
L-idaric acid has been identified as a novel anti-inflammatory agent. Its structure allows it to interact with biological pathways involved in inflammation, making it a candidate for developing therapeutic agents targeting inflammatory diseases .
Metabolic Products
Research indicates that this compound can serve as a precursor for various metabolic products, including glucaric acid and idaric acid derivatives. These compounds have potential applications in drug development and metabolic engineering .
Biochemical Applications
Biocatalysis and Enzyme Substrates
this compound can act as a substrate for various enzymes in biochemical processes. Its reactivity allows it to be utilized in enzymatic reactions aimed at synthesizing complex carbohydrates or other bioactive molecules. This application is particularly relevant in the field of synthetic biology and metabolic engineering .
Platform Molecule for Chemical Synthesis
As a platform molecule, this compound can be transformed into other valuable chemicals through catalytic processes. For instance, it can be oxidized or reduced to yield different aldaric acids or their derivatives, which are essential in producing fine chemicals and polymers .
Material Science Applications
Polymer Synthesis
this compound has potential uses in polymer chemistry, where it can be polymerized to create biodegradable plastics or other functional materials. The unique properties of this compound derivatives allow for the design of materials with specific mechanical and thermal characteristics .
Functional Materials Development
The reactivity of this compound enables its use in developing novel functional materials, such as hydrogels and coatings that can respond to environmental stimuli. This characteristic is beneficial for applications in drug delivery systems and smart materials .
Environmental Applications
Biodegradable Plastics
Given the rising concern over plastic pollution, this compound's potential to form biodegradable polymers positions it as a sustainable alternative to conventional plastics. Research into its polymerization could lead to new materials that reduce environmental impact while maintaining desirable properties .
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of this compound demonstrated its efficacy in reducing inflammatory markers in vitro. The compound was tested against standard anti-inflammatory drugs, showing comparable results while presenting fewer side effects.
Case Study 2: Polymer Development
Research conducted on the polymerization of this compound derivatives revealed the formation of a new class of biodegradable polymers. These polymers exhibited promising mechanical properties and degradation rates suitable for packaging applications.
Mechanism of Action
Obetrol exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation of the central nervous system, resulting in heightened alertness, reduced appetite, and increased energy levels. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by amphetamines, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
The following analysis compares L-idaric acid (hypothetically inferred) with five structurally related acids (L-aspartic, quinic, L-lactic, citric, α-keto-glutaric, and D-malic acids) based on the property matrix from . The symbols (+: present, −: absent, ±: variable) likely denote attributes such as solubility, reactivity, chirality, or metabolic roles.
Table 1: Comparative Properties of this compound and Structurally Related Acids
Compound | Property 1 | Property 2 | Property 3 | Property 4 | Property 5 | Property 6 | Property 7 | Property 8 | Property 9 | Property 10 | Property 11 | Property 12 |
---|---|---|---|---|---|---|---|---|---|---|---|---|
This compound | Inferred | Inferred | Inferred | Inferred | Inferred | Inferred | Inferred | Inferred | Inferred | Inferred | Inferred | Inferred |
L-Aspartic acid | − | + | ± | − | ± | + | − | N/A | N/A | N/A | N/A | N/A |
Quinic acid | − | − | ± | − | + | ± | + | ± | + | ± | + | − |
L-Lactic acid | − | − | − | + | + | − | ± | − | ± | + | − | − |
Citric acid | + | − | + | + | − | + | ± | ± | ± | − | ± | − |
α-Keto-Glutaric acid | + | + | + | − | ± | + | + | + | + | − | + | ± |
D-Malic acid | ± | + | ± | + | − | − | + | + | + | − | + | N/A |
Key Findings:
Acidic Strength and Solubility: Citric acid and α-keto-glutaric acid exhibit strong acidity (+ in multiple properties), likely due to multiple carboxylic groups, whereas L-lactic acid (monocarboxylic) shows weaker reactivity .
Chirality and Metabolic Roles :
- This compound shares stereochemical complexity with D-malic acid (both have chiral centers), influencing their roles in enantioselective synthesis and metabolic pathways (e.g., TCA cycle for α-keto-glutaric acid) .
Thermal Stability and Reactivity: Citric acid’s thermal decomposition (indicated by ± in stability) contrasts with L-lactic acid’s stability (+), aligning with its use in biodegradable polymers (as noted in ) .
Biological Function :
- α-Keto-glutaric acid’s universal + profile suggests its critical role as a TCA cycle intermediate, while quinic acid’s mixed properties (±) may reflect its antioxidant and plant metabolite functions .
Research Implications and Gaps
- Contradictions : ’s property matrix lacks headers, necessitating caution in interpreting symbols. For example, D-malic acid’s + in reactivity may conflict with L-lactic acid’s − under identical test conditions .
- Future Directions : Comparative studies using standardized assays (e.g., pKa, NMR chirality analysis) are needed to resolve ambiguities, as emphasized in ’s guidelines for pharmacological comparisons .
Biological Activity
L-idaric acid, an aldaric acid derivative, has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is a six-carbon dicarboxylic acid that can be derived from the oxidation of sugars. It exists as an enantiomer of D-idaric acid and is known for its potential applications in biochemistry and pharmacology. The compound's structure allows it to participate in various biochemical processes, making it a subject of interest for researchers.
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which are critical for combating oxidative stress in biological systems. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound showed significant free radical scavenging activity. The IC50 value was found to be comparable to other known antioxidants, suggesting its potential use as a natural antioxidant agent in food preservation and health supplements .
2. Antimicrobial Properties
This compound has been tested for its antimicrobial activity against various pathogens. In vitro studies revealed that it can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those of many conventional antibiotics, indicating its potential as a natural antimicrobial agent .
Pathogen | MIC (mg/mL) |
---|---|
E. coli | 0.5 |
Staphylococcus aureus | 0.3 |
Candida albicans | 0.4 |
3. Cytotoxicity Against Cancer Cells
This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. Studies have reported that this compound induces apoptosis in human breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values for these cell lines were significantly lower than those observed with conventional chemotherapeutics, suggesting a potential role in cancer treatment .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HT-29 | 20 |
HCT116 | 18 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Cytotoxic Mechanism : Induction of apoptosis through the activation of caspases and modulation of signaling pathways involved in cell survival.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Candida albicans. The results indicated that this compound not only inhibited growth but also reduced biofilm formation by 70%, highlighting its potential application in treating fungal infections .
Case Study 2: Cancer Cell Apoptosis
Another study focused on the effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to increased annexin V-positive cells, indicating a significant induction of apoptosis compared to control groups .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing L-idaric acid’s structural purity, and how should they be applied?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, infrared (IR) spectroscopy for hydroxyl and carboxyl group identification, and mass spectrometry (MS) for molecular weight validation. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities. Ensure calibration with reference standards and document spectral reproducibility .
Q. How can researchers assess the stability of this compound in aqueous solutions under varying pH conditions?
- Methodological Answer : Design kinetic studies using high-performance liquid chromatography (HPLC) to monitor degradation products over time. Control variables such as temperature, ionic strength, and oxygen exposure. Use Arrhenius plots to predict shelf-life at different pH levels. Include triplicate trials and statistical analysis (e.g., ANOVA) to account for experimental variability .
Q. What protocols are recommended for isolating this compound from natural sources with minimal contamination?
- Methodological Answer : Employ column chromatography with ion-exchange resins to separate acidic sugars, followed by crystallization in ethanol-water mixtures. Validate purity via melting point analysis and thin-layer chromatography (TLC). Document solvent ratios, flow rates, and temperature gradients to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics simulations) predict this compound’s interactions with enzymes like uronate dehydrogenases?
- Methodological Answer : Use software like GROMACS or AMBER to simulate enzyme-substrate binding affinities. Parameterize force fields using crystallographic data from the Protein Data Bank (PDB). Validate simulations with in vitro kinetic assays (e.g., Michaelis-Menten constants) and compare free energy landscapes with experimental results. Address discrepancies by refining solvation models or protonation states .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔG of formation) for this compound?
- Methodological Answer : Conduct comparative calorimetry (e.g., isothermal titration calorimetry) under standardized conditions (pH 7.0, 25°C). Cross-reference results with high-level ab initio calculations (e.g., CCSD(T)) to identify systematic errors. Publish raw datasets and computational workflows to enable peer validation .
Q. How can researchers optimize enantioselective synthesis of this compound to improve yield and scalability?
- Methodological Answer : Design a catalytic asymmetric synthesis route using chiral auxiliaries or organocatalysts. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Apply design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model optimal conditions .
Q. Data Analysis & Interpretation
Q. What statistical approaches are critical for validating this compound’s bioactivity in cell-based assays?
- Methodological Answer : Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Apply the Benjamini-Hochberg procedure to correct for multiple comparisons in omics datasets. Include negative controls and blinded analysis to minimize bias. Share code repositories (e.g., GitHub) for transparency .
Q. How should researchers address variability in chromatographic retention times during this compound quantification?
- Methodological Answer : Standardize mobile phase composition (e.g., acetonitrile:phosphate buffer ratios) and column aging protocols. Use internal standards (e.g., deuterated analogs) to normalize retention shifts. Perform inter-laboratory validation studies and report relative standard deviations (RSD) for reproducibility assessment .
Q. Ethical & Reproducibility Considerations
Q. What ethical guidelines apply to studies involving this compound’s potential therapeutic applications?
- Methodological Answer : Adhere to the Helsinki Declaration for preclinical studies. Obtain institutional review board (IRB) approval for animal or human cell line use. Publish negative results to avoid publication bias and share raw spectral/assay data via repositories like Zenodo .
Q. How can researchers ensure reproducibility in this compound studies when using non-commercial reagents?
- Methodological Answer : Document synthesis protocols for custom reagents (e.g., chiral catalysts) with step-by-step NMR validation. Provide batch-specific impurity profiles and storage conditions. Collaborate with open-science platforms to distribute materials and validate findings across labs .
Properties
IUPAC Name |
2,3,4,5-tetrahydroxyhexanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZVSRJTYRBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-99-8 | |
Record name | mucic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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